3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
CAS No.:
Cat. No.: VC15163626
Molecular Formula: C21H18FN5O2
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN5O2 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-[(2-fluorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C21H18FN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3 |
| Standard InChI Key | IEKCFEJWVSFZNY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione delineates its intricate architecture. Key structural elements include:
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A purine core (positions 1–9) fused with an imidazole ring at positions 7 and 8.
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Substituents:
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A 2-fluorobenzyl group at N3, introducing aromaticity and electron-withdrawing properties.
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A methyl group at N1, enhancing lipophilicity.
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A phenyl group at C8, contributing steric bulk and π-stacking potential.
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This scaffold shares homology with tetrahydropyrazino[2,1-f]purinediones, which exhibit enhanced water solubility due to basic nitrogen centers . Comparative analysis suggests that the 2-fluorobenzyl moiety may influence receptor binding affinity, as seen in analogs targeting adenosine receptors (ARs) and monoamine oxidase B (MAO-B) .
Synthesis and Physicochemical Properties
Physicochemical Profile
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Solubility: Predicted low aqueous solubility due to aromatic substituents, though basic nitrogen atoms (e.g., N8) may improve protonation-dependent solubility .
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Stability: Susceptible to hydrolysis at the dione moiety under acidic or alkaline conditions.
Biological Activities and Mechanistic Insights
Receptor Modulation
Structurally related compounds demonstrate affinity for adenosine receptors (A₁ and A₂ₐ) and serotonin receptors (5-HT₁ₐ). For instance:
| Compound | A₁ AR Kᵢ (nM) | A₂ₐ AR Kᵢ (nM) | MAO-B IC₅₀ (nM) |
|---|---|---|---|
| PSB-18339 (Analog) | 13.6 | 282 | 106 |
| PSB-1869 (Analog) | 180 | 282 | - |
The 2-fluorobenzyl group in the target compound may enhance A₁ AR selectivity, as fluorinated aromatic systems improve membrane permeability and receptor interactions .
Enzyme Inhibition
Imidazo[2,1-f]purinediones inhibit MAO-B, a therapeutic target in neurodegenerative diseases. Molecular docking studies suggest that the phenyl group at C8 occupies a hydrophobic pocket near the enzyme’s FAD cofactor .
Pharmacological Applications
Neurodegenerative Diseases
Analogous compounds (e.g., PSB-18405) exhibit triple-target activity (A₁/A₂ₐ AR antagonism, MAO-B inhibition), positioning them as candidates for Parkinson’s disease therapy . The target compound’s structural similarity implies potential efficacy in modulating dopaminergic pathways.
Mood Disorders
5-HT₁ₐ partial agonism, observed in related imidazo-purines, correlates with antidepressant-like effects in rodent models . The fluorobenzyl group may augment serotonin receptor binding, though in vivo validation is required.
Structure-Activity Relationships (SAR)
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N1 Substituents: Methyl groups optimize A₁ AR affinity, while propargyl groups enhance A₂ₐ AR selectivity .
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N3 Substituents: Bulky aryl groups (e.g., 2-fluorobenzyl) improve MAO-B inhibition by occupying enzyme subpockets .
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C8 Substituents: Phenyl groups enhance π-π interactions with ARs, whereas phenethyl chains reduce steric hindrance .
Recent Developments and Future Directions
Recent advances in multi-target drug design highlight imidazo[2,1-f]purinediones as scaffolds for neurodegenerative and oncological applications . Computational modeling and high-throughput screening could accelerate the optimization of this compound’s pharmacokinetic profile.
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